molecular formula C7H13N B12278007 1-(But-3-en-2-yl)azetidine CAS No. 67732-40-5

1-(But-3-en-2-yl)azetidine

Cat. No.: B12278007
CAS No.: 67732-40-5
M. Wt: 111.18 g/mol
InChI Key: HLVBPCDMSGYREJ-UHFFFAOYSA-N
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Description

1-(But-3-en-2-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure with a but-3-en-2-yl substituent. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines have gained attention in organic synthesis and medicinal chemistry due to their potential as building blocks for various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(But-3-en-2-yl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines under mild conditions. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes such as the aza Paternò–Büchi reaction and alkylation methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-2-yl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

Major products formed from these reactions include oxidized azetidines, reduced azetidines, and substituted azetidines with various functional groups. These products are valuable intermediates for further chemical synthesis and applications.

Mechanism of Action

The mechanism of action of 1-(But-3-en-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(But-3-en-2-yl)azetidine include:

Uniqueness

This compound is unique due to its specific ring size and substituent, which confer distinct reactivity and properties compared to other heterocycles. Its balance of ring strain and stability makes it an attractive compound for various applications in research and industry.

Properties

CAS No.

67732-40-5

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-but-3-en-2-ylazetidine

InChI

InChI=1S/C7H13N/c1-3-7(2)8-5-4-6-8/h3,7H,1,4-6H2,2H3

InChI Key

HLVBPCDMSGYREJ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1CCC1

Origin of Product

United States

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